molecular formula C₆H₁₂O₆ B1663816 Fructose CAS No. 7660-25-5

Fructose

Cat. No. B1663816
CAS RN: 7660-25-5
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-ARQDHWQXSA-N
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Description

Fructose, also known as fruit sugar, is a simple ketonic monosaccharide found in many plants, where it is often bonded to glucose to form the disaccharide sucrose . It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the blood during digestion . Fructose is a sweet, white, odorless, crystalline solid, and is the most water-soluble of all the sugars .


Synthesis Analysis

Fructose is derived from sugar cane, sugar beets, and maize . A study found that dietary intake of fructose increases purine de novo synthesis, which might be related to purine nucleotide synthesis . Another study showed that fructose can be isomerized to other sugars in subcritical aqueous ethanol .


Molecular Structure Analysis

Fructose has a cyclic structure due to the presence of the keto group, resulting in the formation of the intramolecular hemiacetal . In this arrangement, C5-OH combines with the ketonic group present in the second position, resulting in the formation of chiral carbon and two arrangements of CH2OH and OH group .


Chemical Reactions Analysis

Fructose can be fermented anaerobically by yeast and bacteria . It shows Maillard reaction as it can exist in open-chain form for a greater extent so the initial stage of the Maillard reaction occurs more rapidly . A study found that fructose increased the breakdown of preformed PNs and their derivatives (adenine, xanthine, and hypoxanthine), accelerated their degradation to UA, and increased the serum UA level .


Physical And Chemical Properties Analysis

Fructose is a white crystalline compound. It melts at a temperature of 102⁰C . Fructose absorbs moisture rapidly and loses it slowly to form hydroxymethylfurfural in the environment in comparison to other sugars . It is the most soluble sugar in water .

Scientific Research Applications

Nutritional Aspects and Health Implications

Fructose in Metabolic and Cardiovascular Diseases

The metabolism of fructose has been linked to various metabolic and cardiovascular diseases. For instance, fructose consumption can exacerbate key pathological features of metabolic syndrome, a major component of dietary sugar. Fructose metabolism in the liver, particularly through the ketohexokinase (KHK) pathway, has been implicated in these diseases, influencing factors like insulin resistance and de novo lipogenesis (Mirtschink et al., 2015). Additionally, the relationship between fructose and uric acid production has been noted as a significant mediator of cardiovascular disease risk starting from a pediatric age, contributing to insulin resistance, obesity, and chronic renal disease (Russo et al., 2020).

Impact on Nonalcoholic Fatty Liver Disease (NAFLD)

Excessive fructose consumption has been closely linked to the development of nonalcoholic fatty liver disease (NAFLD). Fructose contributes to several pathological processes such as lipogenesis, mitochondrial dysfunction, inflammation, and insulin resistance, all of which play significant roles in the development of NAFLD. Cellular signaling research indicates the involvement of factors like liver X receptor (LXR)α and sterol regulatory element binding protein (SREBP)-1/1c in fructose-induced NAFLD. Natural products like curcumin and resveratrol have been explored for their potential in ameliorating the effects of fructose-induced NAFLD (Chen et al., 2017).

Environmental Applications

In environmental science, fructose has been utilized in the co-metabolic degradation of refractory pollutants. For instance, it has been used as a co-substrate to enhance the degradation of reactive black 5 (RB5), a refractory dye, by natural bacterial flora. This application underscores fructose's potential in bioremediation and environmental pollution control (Zhang et al., 2019).

Biomedical Research and Diagnostics

In the field of biomedical research, non-enzymatic fructose sensing using platinum decorated graphene oxide nanocomposite has been developed. This approach allows for the detection of fructose in biological fluids, offering potential applications in clinical diagnostics and quality control in the food industry (Zhao et al., 2019).

Safety And Hazards

Fructose consumption could lead to an increased risk of nonalcoholic fatty liver disease . Overconsumption of fructose leads to overwork pressure on the liver. In this condition, the liver starts converting fructose into fat which leads to obesity . Apart from this, overconsumption of fructose can be a key driver of many diseases like type diabetes, heart disease, and liver failure .

Future Directions

Increased sugar consumption is increasingly considered to be a contributor to the worldwide epidemics of obesity and diabetes and their associated cardiometabolic risks . As a result of its unique metabolic properties, the fructose component of sugar may be particularly harmful . Therefore, understanding the mechanisms underlying intestinal and hepatic fructose metabolism is important .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-ARQDHWQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Record name fructose
Source Wikipedia
URL https://en.wikipedia.org/wiki/Fructose
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023082
Record name beta-D-Fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Fructopyranose

Color/Form

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals

CAS RN

7660-25-5
Record name β-D-Fructopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7660-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fructose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007660255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-FRUCTOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R73GS1TJE0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FRUCTOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,360,000
Citations
RD Feinman, EJ Fine - Nutrition & metabolism, 2013 - nutritionandmetabolism …
… to put fructose in perspective by looking at the basic metabolic reactions. We conclude that fructose is best understood as part of carbohydrate metabolism. The pathways of fructose and …
JE Riby, T Fujisawa, N Kretchmer - The American journal of clinical nutrition, 1993 - Elsevier
… Fructose found in modern diets as a constituent of … -fructose syrups and crystalline fructose prompted new studies aimed at the determination of the absorptive capacity for free fructose …
Number of citations: 279 www.sciencedirect.com
LM Hanover, JS White - The American journal of clinical nutrition, 1993 - Elsevier
… fructose. HFS production was made possible by concurrent developments in refining, isomerization, and separation technologies in the 1960s. Fructose … fructose and crystalline fructose …
Number of citations: 563 www.sciencedirect.com
GA Bray - The American journal of clinical nutrition, 2007 - academic.oup.com
… Children of this age would not normally be exposed to fructose, let alone in these high … for fructose,” the load of fructose has increased in parallel with the use of sugar. Fructose is an …
Number of citations: 195 academic.oup.com
J Perheentupa, K Raivio - The lancet, 1967 - Elsevier
The effect of intravenous or oral fructose, 0.5 g. per kg. body-weight, has been determined in children with hereditary fructose intolerance (HFI), control children, and a man with …
Number of citations: 344 www.sciencedirect.com
PA Mayes - The American journal of clinical nutrition, 1993 - academic.oup.com
… These effects are augmented by long-term absorption of fructose, which causes enzyme … Acute loading of the liver with fructose causes sequestration of inorganic phosphate in fructose-1…
Number of citations: 964 academic.oup.com
J Kim, G Song, G Wu, FW Bazer - Proceedings of the …, 2012 - National Acad Sciences
… fructose increased cell proliferation, as did glucose. Western blot analyses of porcine trophectoderm cell extracts revealed that fructose … proteins in response to fructose was inhibited by …
Number of citations: 115 www.pnas.org
L Tappy, KA Lê - Physiological reviews, 2010 - journals.physiology.org
… While virtually absent in our diet a few hundred years ago, fructose has now become a … of fructose are sucrose from beet or cane, high fructose corn syrup, fruits, and honey. Fructose …
Number of citations: 511 journals.physiology.org
L Tappy, KA Lê, C Tran, N Paquot - Nutrition, 2010 - Elsevier
… slightly higher fructose content, and by providing glucose and fructose as monosaccharides. … that providing fructose as a hexose has different metabolic effects than when fructose is …
Number of citations: 514 www.sciencedirect.com
KL Stanhope, PJ Havel - Annals of the New York Academy of …, 2010 - Wiley Online Library
… of fructose with those of commonly consumed dietary sweeteners, high fructose corn syrup and sucrose, indicates that high fructose corn … triglycerides comparably to pure fructose. Dose-…
Number of citations: 211 nyaspubs.onlinelibrary.wiley.com

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